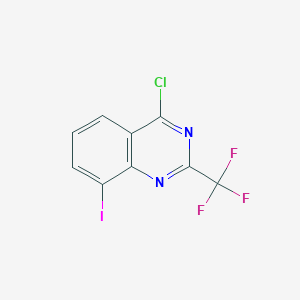
4-Chloro-8-iodo-2-(trifluoromethyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-8-iodo-2-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used in various medicinal chemistry applications. This compound, with its unique combination of chlorine, iodine, and trifluoromethyl groups, offers distinct chemical properties that make it valuable in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-iodo-2-(trifluoromethyl)quinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with iodine and trifluoromethylating agents in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-iodo-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce quinazoline derivatives with different oxidation states .
Scientific Research Applications
4-Chloro-8-iodo-2-(trifluoromethyl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Chloro-8-iodo-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline
- 4-Chloro-8-bromo-2-(trifluoromethyl)quinazoline
- 4-Chloro-8-methyl-2-(trifluoromethyl)quinazoline
Uniqueness
4-Chloro-8-iodo-2-(trifluoromethyl)quinazoline is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and biological activity compared to other similar compounds. The trifluoromethyl group further enhances its chemical stability and biological potency .
Biological Activity
4-Chloro-8-iodo-2-(trifluoromethyl)quinazoline is a derivative of the quinazoline family, which has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential as an anticancer, antifungal, and antibacterial agent, making it a subject of interest for ongoing research.
Chemical Structure and Properties
The unique substituents on the quinazoline core significantly influence its biological activity. The presence of the chloro, iodo, and trifluoromethyl groups modifies the electronic properties and steric hindrance, which can enhance binding affinity to target molecules.
| Substituent | Effect on Activity |
|---|---|
| Chloro | Increases binding affinity to targets |
| Iodo | Enhances molecular stability |
| Trifluoromethyl | Improves lipophilicity |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may inhibit kinases linked to cancer cell proliferation or disrupt bacterial cell wall synthesis.
-
Anticancer Activity :
- The compound has shown promising results in inhibiting tumor cell growth through mechanisms such as EGFR (epidermal growth factor receptor) inhibition, which is crucial in many cancers.
- Case Study : In vitro studies demonstrated that derivatives of quinazoline with similar structures exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer properties .
-
Antibacterial and Antifungal Properties :
- Research indicates that quinazoline derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Case Study : A series of synthesized quinazoline compounds were tested against bacterial strains, showing effective inhibition comparable to standard antibiotics .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of quinazoline derivatives, highlighting how modifications at various positions affect their biological efficacy.
Table: Summary of Biological Activities
Properties
CAS No. |
959237-83-3 |
|---|---|
Molecular Formula |
C9H3ClF3IN2 |
Molecular Weight |
358.48 g/mol |
IUPAC Name |
4-chloro-8-iodo-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H3ClF3IN2/c10-7-4-2-1-3-5(14)6(4)15-8(16-7)9(11,12)13/h1-3H |
InChI Key |
HIGPSOPWEYZACM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=C(N=C2Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















